2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0978555 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Pesticide Applications
Research has characterized derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide, for their potential applications as pesticides. These derivatives have been studied through X-ray powder diffraction, which provided detailed insights into their structural properties. Such compounds are of interest in the development of new pesticide formulations due to their structural specificity and potential bioactivity (Olszewska, Tarasiuk, & Pikus, 2011).
Synthesis of Novel Organic Compounds
Another study explored the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives by nucleophilic substitution with various amines and a cyclic amide, using a related compound as the starting material. This research indicates the versatility of such chemical structures in synthesizing novel organic compounds that may have a range of applications, from materials science to pharmaceuticals (Palamarchuk et al., 2019).
Antimicrobial Agent Development
The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using related chemical structures as starting materials has shown promising results in creating antimicrobial agents. These synthesized compounds exhibited good antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial drugs (Hossan et al., 2012).
Analytical Chemistry and Pharmacokinetics
In the field of analytical chemistry, derivatives of this compound have been utilized in developing high-performance liquid chromatographic methods. These methods are employed for determining novel nootropic agents in human serum and urine, highlighting the compound's relevance in pharmacokinetic studies and drug monitoring (Fujimaki, Sudo, & Tachizawa, 1988).
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methylpyridin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-4-5-14(18-8-10)19-15(20)9-21-13-6-11(2)16(17)12(3)7-13/h4-8H,9H2,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKPCESRHFYTPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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